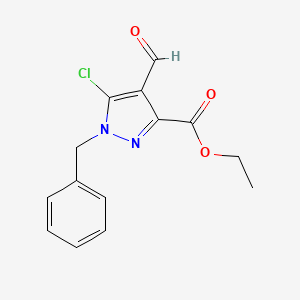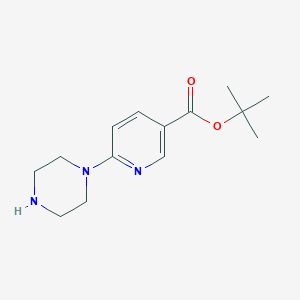
1-Amino-decan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-decan-2-ol (ADO) is an important organic compound with a wide range of uses in research and industry. ADO is a versatile compound that can be used for a variety of purposes, including synthesis, scientific research, and drug development. ADO is a primary amine, meaning it contains one nitrogen atom that is bonded to three hydrogen atoms. This makes it an important building block in the synthesis of many different compounds. ADO is also a versatile compound that can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
Wissenschaftliche Forschungsanwendungen
1-Amino-decan-2-ol has a wide range of applications in scientific research. It is used as a building block for the synthesis of other compounds, such as amides and amines. This compound is also used in drug development, as it can be used to study the mechanism of action of drugs. It is also used to study the biochemical and physiological effects of drugs. In addition, this compound is used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and enzyme inhibition.
Wirkmechanismus
1-Amino-decan-2-ol is a primary amine, meaning it can act as a nucleophile in chemical reactions. In drug development, this compound can be used to study the mechanism of action of drugs. It can react with other compounds to form adducts, which can then be used to study the effects of the drug on the target molecule.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It is an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. This compound is also an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and appetite. In addition, this compound has been shown to increase the release of the neurotransmitter dopamine, which is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amino-decan-2-ol has several advantages and limitations for lab experiments. The main advantage of using this compound is its versatility. It can be used in a variety of experiments, including synthesis, drug development, enzyme kinetics, and enzyme inhibition. In addition, this compound is relatively inexpensive and easy to obtain.
The main limitation of using this compound is its instability. This compound is very sensitive to light and air, and it can easily decompose if not stored properly. In addition, this compound can react with other compounds, making it difficult to isolate and purify.
Zukünftige Richtungen
There are several potential future directions for 1-Amino-decan-2-ol research. One potential direction is the development of new methods for synthesizing this compound. Another potential direction is the development of new methods for studying the biochemical and physiological effects of this compound. Additionally, research could be conducted to investigate the potential therapeutic applications of this compound, such as the treatment of depression and anxiety. Finally, research could be conducted to investigate the potential toxicological effects of this compound.
Synthesemethoden
1-Amino-decan-2-ol can be synthesized in several ways. The most common method is the Hofmann rearrangement of N-substituted hydrazones. This method involves the reaction of a hydrazone with a strong base, such as sodium hydroxide or potassium hydroxide, to form an amine. The amine then undergoes a Hofmann rearrangement to form this compound. Other methods for synthesizing this compound include the reduction of nitriles and the reaction of amines with aldehydes or ketones.
Eigenschaften
IUPAC Name |
1-aminodecan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJEYCAUWCFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)

![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)


![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)

![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)


![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)

